2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride
Description
2-(Chloromethyl)-1-phenyl-1H-imidazole hydrochloride is an organic compound featuring an imidazole ring substituted with a chloromethyl group at position 2 and a phenyl group at position 1. It is commonly used in life science research and pharmaceutical synthesis due to its reactive chloromethyl group, which facilitates further functionalization. The compound is available in high-purity forms (≥99%) and is supplied by specialized manufacturers like American Elements . Its molecular formula is C₁₀H₁₀Cl₂N₂ (including the hydrochloride counterion), with a molecular weight of 245.11 g/mol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(chloromethyl)-1-phenylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;/h1-7H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSOZDFIKJBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716318-71-7 | |
| Record name | 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride typically involves the reaction of 1-phenyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification.
Key Reactions:
Mechanistic Insight:
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl⁻. Steric hindrance from the phenyl group slightly reduces reaction rates compared to non-aromatic analogs.
Alkylation of Biomolecules
The compound covalently modifies thiol-containing biomolecules, making it valuable for bioconjugation:
textR-SH + Cl-CH₂-Imidazole → R-S-CH₂-Imidazole + HCl
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Applications: Protein labeling (e.g., cysteine residues in albumin).
-
Kinetics: Second-order rate constant (k₂) = 0.15 M⁻¹s⁻¹ at pH 7.4.
Cyclization Reactions
Under microwave irradiation, the chloromethyl group facilitates intramolecular cyclization to form fused heterocycles:
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Aminophenol | Benzo imidazo[1,2-a]pyridine | 150°C, 40 min | 78% | |
| 1,2-Diaminobenzene | Quinoxaline derivatives | 120°C, DMF, 2 hrs | 82% |
Hydrolysis and Stability
-
Hydrolysis: In aqueous solutions, the chloromethyl group hydrolyzes to hydroxymethyl at pH > 9, forming 2-(hydroxymethyl)-1-phenyl-1H-imidazole.
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Stability: Stable in anhydrous solvents (e.g., DCM, THF) but degrades in protic solvents (t₁/₂ = 48 hrs in H₂O at 25°C) .
Cross-Coupling Reactions
The imidazole ring participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-imidazole hybrids | 65–74% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated derivatives | 70% |
Comparative Reactivity
The chloromethyl group’s reactivity is modulated by the imidazole ring’s electronic effects:
| Property | 2-(Chloromethyl)-1-phenyl-1H-imidazole | 2-(Chloromethyl)-1-propyl-1H-imidazole |
|---|---|---|
| Electrophilicity (Hammett σₚ) | +0.52 | +0.48 |
| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻⁴ | 2.5 × 10⁻⁴ |
| Thiol Alkylation Yield | 92% | 88% |
| Data derived from. |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(Chloromethyl)-1-phenyl-1H-imidazole hydrochloride serves as a precursor for synthesizing more complex imidazole derivatives, facilitating the development of new synthetic methodologies.
- Reaction Mechanisms : It is employed in studying reaction mechanisms involving nucleophilic substitutions, particularly with thiol groups in proteins, leading to covalent modifications that can alter protein functionality.
Biology
- Bioconjugation Reactions : The compound's reactive chloromethyl group allows it to participate in bioconjugation reactions, linking biomolecules with other entities, which is crucial for drug development and therapeutic applications .
- Protein Modification : Its ability to interact with biomolecules such as proteins and nucleic acids positions it as a candidate for targeted modifications, enhancing the understanding of protein dynamics and functions in cellular environments.
Medicine
- Drug Development : this compound is explored for developing pharmaceutical agents with potential anti-inflammatory and antimicrobial properties. Its mechanism of action involves covalent bonding with biological macromolecules, which can inhibit enzyme activity or disrupt DNA function .
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from it showed promising cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil .
Industry
- Agrochemicals and Dyes : The compound is utilized in producing agrochemicals and specialty dyes due to its chemical stability and reactivity. Its unique structure allows for the introduction of the phenyl-imidazole unit into other molecules, creating compounds with specific functionalities for industrial applications.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of several compounds derived from this compound against different human carcinoma cell lines (CNE2, KB, MCF-7). The results indicated that certain derivatives exhibited high cytotoxicity levels, suggesting potential for further development as anticancer agents.
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | CNE2 | 0.5 | High |
| Compound B | KB | 0.8 | Moderate |
| Compound C | MCF-7 | 0.3 | Very High |
Case Study 2: Bioconjugation Applications
Research demonstrated the utility of this compound in bioconjugation reactions involving thiol-containing proteins. The study highlighted its efficiency in selectively modifying cysteine residues, leading to enhanced stability and functionality of the modified proteins.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is primarily based on its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs are compared below based on substituents, molecular weight, and applications:
Key Observations :
Reactivity Comparison :
Physical and Chemical Properties
Notable Differences:
- The phenyl group enhances hydrophobicity, reducing aqueous solubility compared to pyridine or methyl-substituted analogs .
Biological Activity
2-(Chloromethyl)-1-phenyl-1H-imidazole hydrochloride (CAS No. 716318-71-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a phenyl-imidazole structure, which is known for its diverse pharmacological properties. The presence of the imidazole ring contributes to its biological activity, particularly in interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may exhibit:
- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, compounds similar to this imidazole derivative have shown IC50 values against COX-2 that suggest significant anti-inflammatory potential .
- Antitumor Activity : Preliminary studies indicate that imidazole derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Biological Activity Overview
Study on Anti-inflammatory Effects
A study evaluating the anti-inflammatory properties of similar imidazole compounds found that certain derivatives exhibited potent inhibition of COX-2 activity, which is crucial for the management of inflammatory diseases. The compound's structure facilitated enhanced binding affinity to the enzyme, leading to lower IC50 values compared to standard anti-inflammatory drugs like celecoxib .
Antitumor Potential
Research has demonstrated that imidazole derivatives can effectively induce apoptosis in various cancer cell lines through ROS generation. For instance, one study reported that a related compound showed an IC50 value of 1.143 μM against renal cancer cells, highlighting its potential as a therapeutic agent in oncology .
Safety and Toxicity
While this compound exhibits promising biological activities, it is essential to consider its safety profile. The compound has been classified as harmful if swallowed and can cause skin irritation upon contact, necessitating careful handling in laboratory settings .
Q & A
Q. What are the recommended synthetic routes for 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Condensation with Chloromethylating Agents : Reacting 1-phenyl-1H-imidazole with chloromethylating reagents like chloromethyl ethers or chloromethyl halides under controlled pH (6–8) and temperature (40–60°C) .
- Multi-Step Functionalization : Introduce the chloromethyl group via intermediates. highlights the use of TDAE (tetrakis(dimethylamino)ethylene) methodology for similar imidazole derivatives, enabling selective substitution at the 2-position .
- Reagents and Conditions : Sodium borohydride or hydrogen peroxide may optimize reduction/oxidation steps, while anhydrous solvents (e.g., DMF) prevent hydrolysis .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .
- IR : Peaks at 3100–2800 cm (C-H stretch) and 1600–1450 cm (imidazole ring vibrations) confirm functional groups .
- Crystallography :
- SHELX Suite : Refinement using SHELXL () resolves bond lengths and angles. Hydrogen bonding networks (e.g., N–H···Cl interactions) are analyzed via graph-set notation () .
- X-ray Diffraction : Single-crystal data reveal packing patterns; for example, π-π stacking between phenyl groups improves crystallinity .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when varying substituents in imidazole synthesis?
Methodological Answer:
- Experimental Design :
- Control Variables : Fix temperature, solvent, and catalyst while varying substituents. For example, shows that electron-withdrawing groups (e.g., -NO) reduce yields due to steric hindrance, requiring adjusted reaction times .
- High-Throughput Screening : Use combinatorial chemistry (e.g., parallel synthesis) to test multiple conditions simultaneously .
- Data Analysis :
- Statistical Models : Apply ANOVA to identify significant factors (e.g., substituent electronegativity vs. yield) .
- Mechanistic Studies : Use DFT calculations to predict reactivity trends, as seen in ’s retrosynthesis analysis .
Q. What strategies optimize hydrogen bonding networks for improved crystallinity?
Methodological Answer:
- Crystal Engineering :
- Hydrogen Bond Analysis :
Q. How do structural modifications impact the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Chloromethyl Group : Enhances lipophilicity, improving membrane permeability (analogous to ’s antimicrobial imidazoles) .
- Phenyl Substitution : Ortho-substituents (e.g., -Cl) may increase steric bulk, reducing binding affinity in enzyme assays .
- Biological Testing :
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains, referencing methods from .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to reconcile discrepancies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres. notes that chloride salts may decompose at >200°C, but hygroscopicity (e.g., HCl release) can lower observed stability .
- Crystallinity vs. Amorphous Forms : Amorphous phases (less ordered) degrade faster than crystalline forms, as seen in ’s structural reports .
Safety and Handling in Research Settings
Q. What are the best practices for safe storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis ( recommends dry, cool environments) .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis; avoid inhalation (P260 in ’s safety protocols) .
Tables for Key Data
Q. Table 1: Common Reagents for Imidazole Synthesis
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| Chloromethyl ether | Chloromethylation | pH 6–8, 40–60°C | |
| Sodium borohydride | Reduction | EtOH, 0–5°C | |
| TDAE | Substitution catalyst | DMF, 80°C, 12h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
